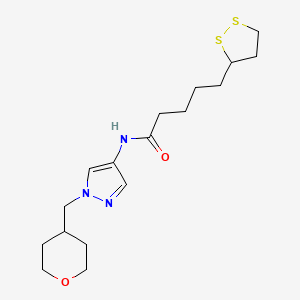

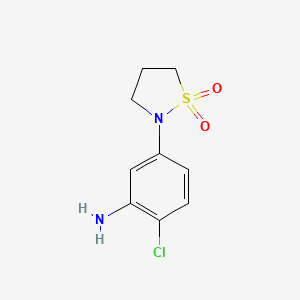

N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of amines and sulfur-containing compounds . A common method for the synthesis of 2-arylbenzothiazoles involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . In one study, an efficient protocol for the synthesis of 2-arylbenzothiazole moieties was designed via C-S bond formation using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

- Synthesis Methods : These compounds can be synthesized through several methods, including:

- Discovery : N-benzyl-2-methoxybenzamides, structurally related to our compound, were discovered as potential bleaching herbicides. These herbicides act on the biosynthesis of plant pigments, contributing significantly to weed control .

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Potential Bleaching Herbicides

Future Directions

Benzothiazole derivatives continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This makes them promising candidates for the development of new drugs and materials .

properties

IUPAC Name |

N-benzyl-2-(cyanomethylsulfanyl)-4-oxo-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-2-3-7-13-27-22(29)19-11-10-18(15-20(19)26-23(27)30-14-12-24)21(28)25-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,13-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPCRUKUJWUWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)